2-[(tert-Butyldiphenylsilyl)oxy]-2-phenylacetonitrile
Description
2-[(tert-Butyldiphenylsilyl)oxy]-2-phenylacetonitrile is a specialized organosilicon compound featuring a tert-butyldiphenylsilyl (TBDPS) protecting group attached to a phenylacetonitrile scaffold. The TBDPS group is widely employed in organic synthesis for its steric bulk and stability under basic and mildly acidic conditions, making it ideal for protecting hydroxyl groups during multi-step reactions. This compound is particularly valuable in nucleoside and carbohydrate chemistry, where selective protection of reactive sites is critical .
Properties
Molecular Formula |
C24H25NOSi |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-[tert-butyl(diphenyl)silyl]oxy-2-phenylacetonitrile |
InChI |
InChI=1S/C24H25NOSi/c1-24(2,3)27(21-15-9-5-10-16-21,22-17-11-6-12-18-22)26-23(19-25)20-13-7-4-8-14-20/h4-18,23H,1-3H3 |
InChI Key |
KSLSPYITBLIDHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC(C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-Butyldiphenylsilyl)oxy]-2-phenylacetonitrile typically involves the protection of a hydroxyl group with tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature . The nitrile group is introduced through a subsequent reaction with a suitable cyanating agent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for larger quantities while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(tert-Butyldiphenylsilyl)oxy]-2-phenylacetonitrile can undergo various types of chemical reactions, including:
Oxidation: The silyl ether group can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can reduce the nitrile group.
Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) can be used to remove the silyl ether group.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of free hydroxyl groups or other protected derivatives.
Scientific Research Applications
2-[(tert-Butyldiphenylsilyl)oxy]-2-phenylacetonitrile is used in various scientific research applications:
Chemistry: As a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Used in the synthesis of biologically active molecules where protection of hydroxyl groups is necessary.
Medicine: Involved in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-[(tert-Butyldiphenylsilyl)oxy]-2-phenylacetonitrile primarily involves the protection of hydroxyl groups. The tert-butyldiphenylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions at other functional groups in the molecule. The silyl ether can be cleaved under specific conditions, regenerating the free hydroxyl group .
Comparison with Similar Compounds
2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile (Boc-ON)
- Structure : Replaces the TBDPS group with a tert-butoxycarbonyl (Boc) protecting group. The Boc group is labile under acidic conditions (e.g., trifluoroacetic acid) but stable in basic environments.
- Applications: Primarily used for amino acid protection. reports its use in Boc-protection of threonine (100% yield) and asparagine (86% yield) in aqueous dioxane or acetone with triethylamine .
- Reactivity : Unlike TBDPS-protected compounds, Boc-ON requires milder deprotection conditions, enhancing its utility in peptide synthesis.
Nucleoside Silyl Ether Analog (Compound 9 in )
- Structure : Features a tert-butyldimethylsilyl (TBDMS) group instead of TBDPS. The TBDMS group is less sterically hindered than TBDPS but offers similar hydrolytic stability.
- Applications : Used in nucleoside synthesis to protect hydroxyl groups during oligonucleotide assembly. The dimethyl variant (TBDMS) is more cost-effective but less stable under harsh conditions compared to TBDPS .
Comparative Data Table
Key Research Findings
Steric and Electronic Effects: The TBDPS group in this compound provides superior steric shielding compared to Boc or TBDMS analogs, reducing unwanted side reactions in sterically crowded environments . Boc-ON’s carbonyloxyimino moiety enables rapid coupling with amino groups, whereas silyl ethers like TBDPS require nucleophilic activation for efficient reactivity .
Stability Profiles :
- TBDPS ethers exhibit exceptional stability toward basic hydrolysis and moderate acids, whereas Boc groups are cleaved under mild acidic conditions (pH < 4) .
- TBDMS ethers (as in Compound 9) are intermediate in stability, balancing cost and functionality for large-scale syntheses .
Synthetic Utility: Boc-ON’s high yields in amino acid protection (e.g., 100% for threonine) highlight its efficiency in peptide chemistry, whereas TBDPS derivatives are favored in nucleotide synthesis due to orthogonal protection strategies .
Biological Activity
2-[(tert-Butyldiphenylsilyl)oxy]-2-phenylacetonitrile, with the CAS number 910471-77-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The biological activity of this compound may be attributed to its structural characteristics, which allow it to interact with various biological targets. The presence of the tert-butyldiphenylsilyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on structurally related compounds have revealed significant inhibition against various bacterial strains, suggesting a potential for developing new antibiotics .
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several phenylacetonitrile derivatives against Corynebacterium glutamicum. Among these, compounds with similar structures to this compound showed minimal inhibitory concentrations (MIC) below 10 µM, indicating strong antimicrobial potential .
Anticancer Screening
In a screening of various phenylacetonitriles for anticancer activity, researchers found that modifications at the silyl group significantly influenced cytotoxicity. The study highlighted that compounds with bulky silyl groups often exhibited enhanced activity against tumor cells compared to their less substituted counterparts .
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
